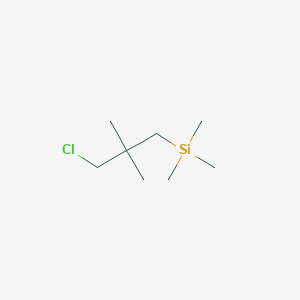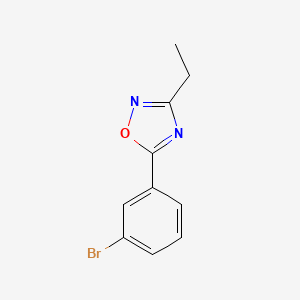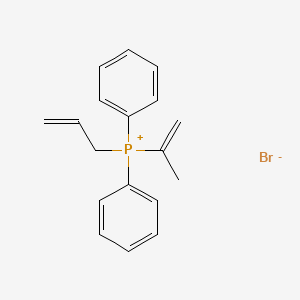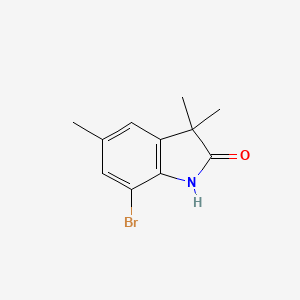
(3-Chloro-2,2-dimethylpropyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₉ClSi. It is a colorless liquid that is primarily used in organic synthesis and research. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)trimethylsilane typically involves the reaction of 3-chloro-2,2-dimethylpropyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (3-chloro-2,2-dimethylpropyl)silanol and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Hydroxide, alkoxide, amines.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Bases like triethylamine or pyridine.
Major Products Formed
- (3-Chloro-2,2-dimethylpropyl)silanol
- Trimethylsilanol
- Substituted (3-chloro-2,2-dimethylpropyl) derivatives
Aplicaciones Científicas De Investigación
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
- Organic Synthesis : Used as a reagent in the synthesis of various organic compounds.
- Protecting Group : Acts as a protecting group for hydroxyl and amine functionalities in complex organic molecules.
- Silicon-Based Polymers : Used in the production of silicon-based polymers and materials .
Mecanismo De Acción
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)trimethylsilane involves the nucleophilic substitution of the chlorine atom by various nucleophiles. This reaction is facilitated by the electron-withdrawing effect of the trimethylsilyl group, which stabilizes the transition state and enhances the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsilyl chloride
- (3-Chloropropyl)trimethylsilane
- (3-Chloro-2,4-dimethylphenyl)trimethylsilane
Uniqueness
(3-Chloro-2,2-dimethylpropyl)trimethylsilane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2,2-dimethylpropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Propiedades
Fórmula molecular |
C8H19ClSi |
|---|---|
Peso molecular |
178.77 g/mol |
Nombre IUPAC |
(3-chloro-2,2-dimethylpropyl)-trimethylsilane |
InChI |
InChI=1S/C8H19ClSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
TZRRTCNAHXXPOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C[Si](C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclopropanamine](/img/structure/B13156378.png)

![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)









